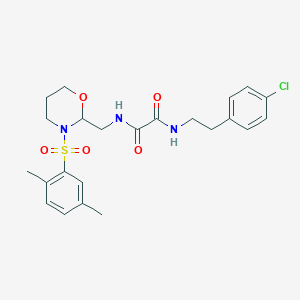

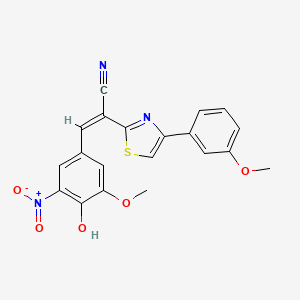

![molecular formula C14H23NO5 B2993467 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2305253-73-8](/img/structure/B2993467.png)

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

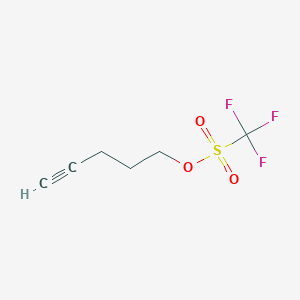

The compound “1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound with the molecular formula C15H24NO4 . It is also known as 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecular weight of this compound is 282.35500 .Physical and Chemical Properties Analysis

This compound has a density of 1.16±0.1 g/cm3 and a boiling point of 421.0±38.0 °C at 760 mmHg . The molecular formula is C15H24NO4 .Aplicaciones Científicas De Investigación

Synthesis and Peptide Applications

- A study by Suter et al. (2000) introduced a novel class of dipeptide synthons, demonstrating their utility in peptide synthesis, particularly as a dipeptide building block for creating complex peptide structures like antibiotics analogs. This research signifies the compound's relevance in the synthesis of peptides with potential therapeutic applications Suter, Stoykova, Linden, & Heimgartner, 2000.

Electrophilic Amination and C-H Activation

- Andreae, Schmitz, Wulf, and Schulz (1992) explored the electrophilic amination of C-H-acidic compounds, illustrating the versatility of related spirocyclic compounds in organic synthesis, potentially paving the way for novel synthetic pathways in pharmaceutical chemistry Andreae, Schmitz, Wulf, & Schulz, 1992.

Cycloaddition and Stereoselectivity

- Molchanov and Tran (2013) achieved highly regioselective 1,3-dipolar cycloaddition reactions, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This work demonstrates the compound's potential in stereocontrolled synthetic chemistry Molchanov & Tran, 2013.

Crystal Structure Analysis

- Krueger et al. (2019) reported on the crystal structures of cyclohexane-based γ-spirolactams, providing insights into the configurations and conformations of these compounds. Understanding the structural aspects can be crucial for the design of new materials or drugs Krueger, Kelling, Linker, & Schilde, 2019.

Synthetic Approaches to Spiroaminals

- Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, highlighting the biological significance of compounds featuring spirocyclic structures. These strategies offer pathways for developing new pharmacologically active compounds Sinibaldi & Canet, 2008.

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-4-10(11(16)17)14(15)5-8-19-9-6-14/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSRRXJRHICSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C12CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

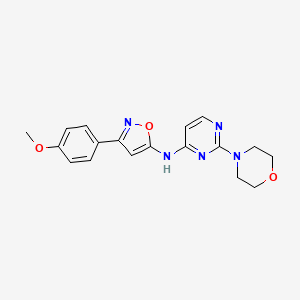

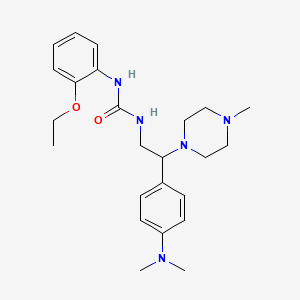

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

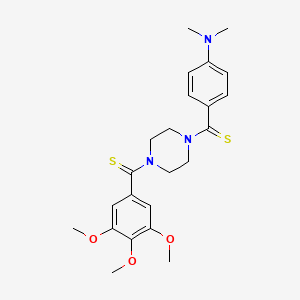

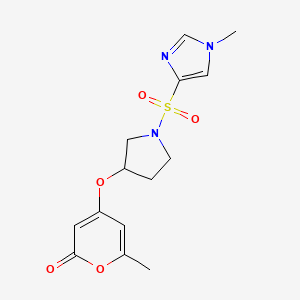

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)

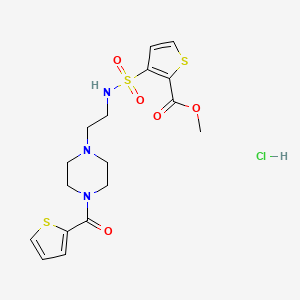

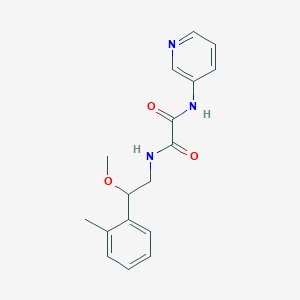

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)